![molecular formula C13H16N2OS2 B2605564 N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 942002-47-3](/img/structure/B2605564.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide” were not found, similar benzothiazole derivatives have been synthesized in various studies. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.
Analgesic Activity
Thiazole compounds have been shown to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Activity
Thiazole derivatives have demonstrated anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties, making them effective against a range of microorganisms .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also shown antifungal activity . This could make them useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole compounds have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs.
Anticonvulsant Activity
Thiazole derivatives have shown potential as anticonvulsants . They could be used in the treatment of conditions like epilepsy.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic properties . This means they could potentially be used in cancer treatment.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide may also target the same or similar biological pathways.
Mode of Action
tuberculosis . This suggests that N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide may interact with its targets to inhibit their function, leading to the suppression of the growth of the pathogen.
Biochemical Pathways
tuberculosis , suggesting that N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide may affect the biochemical pathways involved in the growth and survival of this pathogen.
Result of Action
tuberculosis , suggesting that N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide may have similar effects.
properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-5-12(16)15-13-14-10-7-6-9(17-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQNIDYLNSNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.